molecular formula C13H10O5 B11098784 2-Formyl-6-methoxyphenyl furan-2-carboxylate

2-Formyl-6-methoxyphenyl furan-2-carboxylate

Cat. No.: B11098784
M. Wt: 246.21 g/mol
InChI Key: OQOHOXHQNBTZFD-UHFFFAOYSA-N
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Description

2-FORMYL-6-METHOXYPHENYL 2-FUROATE is an organic compound with the molecular formula C13H10O5 It is a derivative of furan and phenol, characterized by the presence of formyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE typically involves the reaction of 2-furoic acid with 2-formyl-6-methoxyphenol under esterification conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-FORMYL-6-METHOXYPHENYL 2-FUROATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products Formed

Mechanism of Action

The mechanism of action of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FORMYL-6-METHOXYPHENYL 2-FUROATE is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of formyl and methoxy groups on a furan-phenyl backbone makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(2-formyl-6-methoxyphenyl) furan-2-carboxylate

InChI

InChI=1S/C13H10O5/c1-16-10-5-2-4-9(8-14)12(10)18-13(15)11-6-3-7-17-11/h2-8H,1H3

InChI Key

OQOHOXHQNBTZFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=CO2)C=O

Origin of Product

United States

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